Solidagolactone III

Descripción

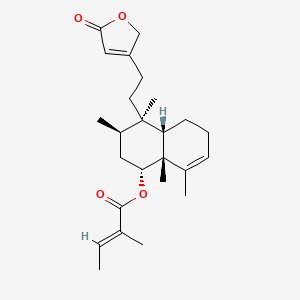

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C25H36O4 |

|---|---|

Peso molecular |

400.5 g/mol |

Nombre IUPAC |

[(1R,3R,4R,4aS,8aR)-3,4,8,8a-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-1,2,3,4a,5,6-hexahydronaphthalen-1-yl] (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C25H36O4/c1-7-16(2)23(27)29-21-13-18(4)24(5,12-11-19-14-22(26)28-15-19)20-10-8-9-17(3)25(20,21)6/h7,9,14,18,20-21H,8,10-13,15H2,1-6H3/b16-7+/t18-,20+,21-,24-,25+/m1/s1 |

Clave InChI |

YZGKWHGGADYHRU-JDRWOVBXSA-N |

SMILES isomérico |

C/C=C(\C)/C(=O)O[C@@H]1C[C@H]([C@@]([C@H]2[C@@]1(C(=CCC2)C)C)(C)CCC3=CC(=O)OC3)C |

SMILES canónico |

CC=C(C)C(=O)OC1CC(C(C2C1(C(=CCC2)C)C)(C)CCC3=CC(=O)OC3)C |

Origen del producto |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Clerodane Diterpenoids from Solidago gigantea

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield any information on a compound named "Solidagolactone III" isolated from Solidago gigantea. This guide will instead provide a comprehensive overview of the discovery and isolation of other significant clerodane diterpenoids from this plant species, based on available scientific research.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the natural products chemistry of Solidago gigantea (Giant Goldenrod). It details the methodologies for the discovery, isolation, and structure elucidation of several bioactive clerodane diterpenoids.

Introduction to Clerodane Diterpenoids from Solidago gigantea

Solidago gigantea Ait. (giant goldenrod) is a plant species native to North America that has become an invasive species in Europe and Asia.[1] The plant is known to produce a variety of secondary metabolites, including a significant number of clerodane diterpenoids. These compounds have garnered scientific interest due to their diverse biological activities, including antimicrobial and enzyme-inhibiting properties.[2][3] The isolation and characterization of these molecules are often accomplished through bioassay-guided fractionation, a process that uses biological assays to direct the purification of active compounds from a complex mixture.

Key Clerodane Diterpenoids Isolated from Solidago gigantea

Recent phytochemical investigations of Solidago gigantea have led to the isolation and identification of several clerodane diterpenoids, particularly from the roots and leaves. These include both previously known and newly discovered compounds. A selection of these is presented below.

Table 1: Recently Discovered Clerodane Diterpenoids from Solidago gigantea Roots

| Compound Name | Molecular Formula | Type | Source Organ | Key Discovery Reference |

| Solidagolactone IX | C25H32O6 | cis-clerodane | Root | Baglyas et al., 2022[4] |

| Solidagoic Acid K | C25H34O6 | cis-clerodane | Root | Baglyas et al., 2022[4] |

| Solidagodiol | C25H36O4 | trans-clerodane | Root | Baglyas et al., 2022[4] |

Table 2: Clerodane Diterpenoids Isolated from Solidago gigantea Leaves

| Compound Name | Molecular Formula | Type | Source Organ | Key Discovery Reference |

| Diangelate solidagoic acid J | C30H42O8 | cis-clerodane | Leaf | Baglyas et al., 2022[5] |

| Solidagoic acid C | C20H28O4 | cis-clerodane | Leaf | Baglyas et al., 2022[5] |

| Solidagoic acid D | C20H28O5 | cis-clerodane | Leaf | Baglyas et al., 2022[5] |

Experimental Protocols

The following sections detail the experimental workflows and methodologies for the isolation and characterization of clerodane diterpenoids from Solidago gigantea.

The isolation of clerodane diterpenoids from Solidago gigantea typically follows a bioassay-guided fractionation approach. This workflow allows researchers to systematically purify compounds with a specific biological activity.

-

Collection: The roots or leaves of Solidago gigantea are collected, identified, and a voucher specimen is typically deposited in a herbarium.

-

Preparation: The plant material is air-dried and ground into a fine powder.

-

Extraction: The powdered plant material is extracted with a suitable solvent. For the isolation of clerodane diterpenoids, n-hexane and ethanol are commonly used. The extraction is often performed by maceration or Soxhlet extraction. The solvent is then evaporated under reduced pressure to yield the crude extract.

A key step in isolating bioactive compounds is the use of bioassays to guide the separation process. Thin-Layer Chromatography coupled with Direct Bioautography (TLC-DB) is a frequently employed technique.[4]

-

TLC Separation: The crude extract is applied to a TLC plate and developed with an appropriate solvent system.

-

Bioautography: The developed TLC plate is then overlaid with a culture medium containing a test microorganism (e.g., Bacillus subtilis). After incubation, zones of growth inhibition appear where antibacterial compounds are located on the chromatogram.

-

Fractionation: The crude extract is subjected to column chromatography (e.g., preparative flash chromatography) to separate it into fractions of decreasing complexity.

-

Activity-Guided Selection: Each fraction is tested using the bioassay to identify the fractions containing the active compounds. These active fractions are then selected for further purification.

The bioactive fractions are further purified using High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column (e.g., C18). The separation is monitored by a UV detector, and the peaks corresponding to the pure compounds are collected.

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are used to determine the carbon skeleton and the relative stereochemistry of the molecule. For instance, the cis-fusion of the A/B rings in many clerodanes from Solidago gigantea is supported by a downfield chemical shift of the C-20 carbon (δC 21–29 ppm) and a larger chemical shift difference between C-20 and C-17.[6][7]

-

High-Resolution Mass Spectrometry (HRMS): This technique provides the accurate mass of the molecule, which allows for the determination of its elemental composition (molecular formula).

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

-

UV-Vis Spectroscopy: This technique provides information about any chromophores present in the structure.

The logical flow for structure elucidation is depicted in the following diagram:

Quantitative Data

The following table summarizes the key spectroscopic data for Solidagolactone IX, a representative cis-clerodane diterpenoid isolated from the roots of Solidago gigantea.

Table 3: Selected NMR Spectroscopic Data for Solidagolactone IX in CDCl₃

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, J in Hz) |

| 1 | 29.4 | 1.95, m; 1.43, m |

| 2 | 19.1 | 1.63, m |

| 3 | 122.9 | 5.51, t (3.8) |

| 4 | 140.2 | - |

| 5 | 42.1 | - |

| 6 | 70.8 | 4.88, dd (11.6, 4.5) |

| 8 | 40.5 | 1.81, m |

| 9 | 52.3 | - |

| 10 | 44.2 | 2.11, m |

| 17 | 16.5 | 0.81, d (6.9) |

| 18 | 170.1 | - |

| 19 | 173.5 | - |

| 20 | 27.0 | 0.97, s |

| Data adapted from Baglyas et al., 2022[7] |

Conclusion

While the requested "this compound" remains elusive in the scientific literature, Solidago gigantea is a rich source of other structurally diverse and biologically active clerodane diterpenoids. The methodologies outlined in this guide, particularly bioassay-guided fractionation coupled with modern spectroscopic techniques, are powerful tools for the discovery and characterization of novel natural products. Further research into the phytochemistry of Solidago gigantea holds promise for the discovery of new compounds with potential applications in medicine and agriculture.

References

- 1. High-performance thin-layer chromatography - antibacterial assay first reveals bioactive clerodane diterpenes in giant goldenrod (Solidago gigantea Ait.) - Repository of the Academy's Library [real.mtak.hu]

- 2. researchgate.net [researchgate.net]

- 3. Bioactive clerodane diterpenes of giant goldenrod (Solidago gigantea Ait.) root extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bioassay-Guided Isolation of cis-Clerodane Diterpenoids and Monoglycerides from the Leaves of Solidago gigantea and Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of Undescribed Clerodane Diterpenoids with Antimicrobial Activity Isolated from the Roots of Solidago gigantea Ait - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

No Published Total Synthesis of Solidagolactone III Found in Scientific Literature

Despite a comprehensive search of available scientific databases and chemical literature, no published total synthesis for the natural product Solidagolactone III could be identified.

This compound is a bioactive compound that has been isolated from plants of the Solidago genus, commonly known as goldenrods[1]. These plants are a source of various diterpenoids, some of which have been studied for their antimicrobial and other biological activities[2][3][4][5][6]. The chemical structure of this compound has been determined, and it is available for purchase from some chemical suppliers, indicating that it is a known compound[1].

However, the complete laboratory synthesis of this specific molecule from simpler starting materials, a process known as total synthesis, does not appear to have been reported in peer-reviewed scientific journals. While there are numerous publications on the isolation and biological evaluation of compounds from Solidago species, and general methodologies for the synthesis of related lactone-containing natural products exist, a specific and detailed protocol for the total synthesis of this compound is not publicly available at this time.

Researchers interested in the synthesis of this molecule may need to design a novel synthetic route based on methodologies used for structurally similar compounds. Such an endeavor would represent a new contribution to the field of organic chemistry.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. Discovery of Undescribed Clerodane Diterpenoids with Antimicrobial Activity Isolated from the Roots of Solidago gigantea Ait - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Bioactive clerodane diterpenes of giant goldenrod (Solidago gigantea Ait.) root extract - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety Operating Guide

Prudent Disposal of Solidagolactone III in a Laboratory Setting

The proper disposal of Solidagolactone III, a diterpenoid lactone, is crucial for maintaining laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS), a conservative approach based on general principles of chemical waste management is required. Researchers, scientists, and drug development professionals should handle this compound with care, assuming it may possess biological activity and potential hazards.

Key Disposal Principles

This compound should be treated as a chemical waste product. The following procedures are based on established guidelines for laboratory chemical waste disposal and should be followed to ensure safety.

1. Waste Identification and Segregation:

-

Do not dispose of this compound down the drain or in regular trash. As a bioactive compound, its environmental impact is unknown.

-

All materials contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE), and labware (e.g., pipette tips, vials), should be collected as chemical waste.

-

Segregate waste containing this compound from other waste streams to avoid unintended reactions. It should be stored separately from strong acids, bases, and oxidizing agents.

2. Containerization and Labeling:

-

Use a dedicated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) container is a suitable choice for solid waste. For liquid waste (e.g., solutions in organic solvents), use a container appropriate for that solvent.

-

The waste container must be clearly labeled as "Hazardous Waste" and should list all contents, including "this compound" and any solvents. The approximate concentration or quantity should also be indicated.

-

Keep the waste container securely closed except when adding waste.

3. Storage:

-

Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.

-

The SAA should be a well-ventilated area, away from ignition sources and high-traffic zones.

-

Ensure secondary containment is in place to capture any potential leaks from the primary waste container.

4. Disposal:

-

Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office.

-

Follow all institutional and local regulations for hazardous waste pickup and disposal.

Summary of Disposal Procedures

| Step | Procedure | Rationale |

| 1. Collection | Collect all this compound waste (solid and contaminated materials) in a designated, compatible container. | To prevent release into the environment and ensure all contaminated items are handled as chemical waste. |

| 2. Labeling | Clearly label the container with "Hazardous Waste," "this compound," and any other components. | To ensure proper identification and handling by waste management personnel. |

| 3. Segregation | Store the this compound waste container separately from incompatible chemicals. | To prevent dangerous chemical reactions. |

| 4. Storage | Place the sealed container in a designated satellite accumulation area with secondary containment. | For safe, temporary storage prior to disposal, and to contain any potential spills. |

| 5. Disposal | Contact your institution's Environmental Health and Safety (EHS) office for waste pickup and disposal. | To ensure compliant and safe final disposal of the hazardous material. |

Disposal Workflow

Caption: Decision workflow for the proper disposal of this compound waste.

Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

-

Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

-

Assess the Situation: Evaluate the extent of the spill and determine if you can safely clean it up with the available resources. For large or unmanageable spills, contact your institution's EHS or emergency response team.

-

Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves before attempting to clean up a small spill.

-

Containment and Cleanup:

-

For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid creating dust.

-

For liquid spills, use an absorbent material (e.g., chemical spill pads or vermiculite) to soak up the liquid.

-

-

Decontamination: Clean the spill area with an appropriate solvent or detergent solution, and collect the cleaning materials as hazardous waste.

-

Waste Disposal: All materials used for spill cleanup should be placed in the hazardous waste container for this compound.

-

Reporting: Report the incident to your supervisor and your institution's EHS office, as required by your laboratory's safety protocols.

Essential Safety and Operational Guide for Handling Solidagolactone III

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal information for Solidagolactone III. Given that a specific Safety Data Sheet (SDS) is not publicly available for this compound, the following guidance is based on the general properties of clerodane diterpenes and standard laboratory practices for handling novel, biologically active natural products of unknown toxicity.

Compound Information

This compound is a naturally occurring clerodane diterpene.[1][2] While specific toxicological data for this compound is limited, the broader class of clerodane diterpenes is known for a range of biological activities, including insect antifeedant properties, and potential cytotoxic and anti-inflammatory effects.[1][3][4] Therefore, it should be handled with care, assuming it is a potentially toxic substance.

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 41943-76-4[5] |

| Molecular Formula | C₂₅H₃₆O₄[5] |

| Compound Class | Clerodane Diterpene[2] |

| Physical Form | Solid (assumed) |

| Storage Temperature | -20°C[5] |

Personal Protective Equipment (PPE)

Due to the unknown toxicological profile of this compound, a cautious approach to personal protection is mandatory. The following PPE must be worn at all times when handling the compound.

| Protection Type | Specific Equipment | Rationale |

| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact and absorption. |

| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes or airborne particles. |

| Body Protection | A fully buttoned laboratory coat. | To protect skin and clothing from contamination. |

| Respiratory Protection | A certified N95 or higher respirator is recommended, especially when handling the solid compound or creating solutions where aerosols may be generated. | To prevent inhalation of airborne particles. |

Operational Plan: Handling and Use

3.1. Engineering Controls

-

All work with this compound, both in solid and solution form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

3.2. Step-by-Step Handling Procedure

-

Preparation: Before handling, ensure the chemical fume hood is operational and all necessary PPE is correctly worn. Prepare all required equipment (spatulas, glassware, solvents, etc.) and place them inside the fume hood.

-

Weighing: If weighing the solid compound, do so within the fume hood on a tared weigh boat or paper. Handle gently to avoid creating airborne dust.

-

Solution Preparation: To prepare a solution, add the solvent to the vessel containing the pre-weighed this compound within the fume hood. Cap the container securely before removing it from the fume hood.

-

Post-Handling: After handling, thoroughly wipe down the work area within the fume hood with an appropriate solvent (e.g., 70% ethanol) and then decontaminate with a suitable cleaning agent. Dispose of all contaminated disposables as hazardous waste.

-

Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

4.1. Waste Segregation and Collection

-

Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be collected in a dedicated, clearly labeled hazardous waste container.

-

Liquid Waste: Unused solutions or solvent rinses containing this compound should be collected in a separate, labeled hazardous waste container for organic solvents. Do not mix with other waste streams unless compatibility is confirmed.[6]

-

Sharps: Any contaminated sharps (needles, pipette tips) must be disposed of in a designated sharps container.

4.2. Labeling and Storage

-

All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazard (e.g., "Potentially Toxic").

-

Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials, awaiting pickup by a certified hazardous waste disposal service.[6]

4.3. Decontamination of Glassware

-

Reusable glassware should be decontaminated by rinsing with a suitable solvent to remove all traces of the compound. The solvent rinse must be collected as hazardous liquid waste. After the initial solvent rinse, glassware can be washed using standard laboratory procedures.

Emergency Procedures

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

-

Spill: In the event of a spill, evacuate the immediate area. Wear appropriate PPE, including respiratory protection, and contain the spill using an inert absorbent material. Collect the absorbed material into a sealed, labeled hazardous waste container. Ventilate the area and decontaminate the spill surface.

Visual Guides

Caption: Safe handling workflow for this compound.

Caption: Waste disposal plan for this compound.

References

- 1. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clerodane diterpene - Wikipedia [en.wikipedia.org]

- 3. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medcraveonline.com [medcraveonline.com]

- 5. This compound - Immunomart [immunomart.com]

- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.